molecular formula C16H10O9 B8244127 4-(3,5-Dicarboxyphenoxy)phthalic acid

4-(3,5-Dicarboxyphenoxy)phthalic acid

Cat. No.: B8244127
M. Wt: 346.24 g/mol
InChI Key: OGUIFUSXHAAKGR-UHFFFAOYSA-N
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Description

4-(3,5-Dicarboxyphenoxy)phthalic acid is an organic compound with the chemical formula C16H10O9 It is known for its unique structure, which includes two carboxylic acid groups attached to a phenoxy group, which is further connected to a phthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenoxy)phthalic acid typically involves the reaction of 3,5-dicarboxyphenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

3,5-dicarboxyphenol+phthalic anhydrideH2SO44-(3,5-Dicarboxyphenoxy)phthalic acid\text{3,5-dicarboxyphenol} + \text{phthalic anhydride} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} 3,5-dicarboxyphenol+phthalic anhydrideH2​SO4​​4-(3,5-Dicarboxyphenoxy)phthalic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring a consistent supply of high-purity compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenoxy)phthalic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted phenoxyphthalic acids.

Scientific Research Applications

4-(3,5-Dicarboxyphenoxy)phthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(3,5-Dicarboxyphenoxy)phthalic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the phenoxy oxygen atom provide multiple coordination sites, allowing the compound to form stable complexes with various metal ions. These complexes can exhibit unique catalytic, magnetic, and luminescent properties, making them valuable in material science and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3’,4’-Dicarboxylphenoxy)isophthalic acid
  • 3-(3’,5’-Dicarboxylphenoxy)phthalic acid
  • 4-(4’-Carboxyphenoxy)phthalic acid

Uniqueness

4-(3,5-Dicarboxyphenoxy)phthalic acid is unique due to its specific arrangement of carboxylic acid groups and the phenoxy linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced coordination capabilities and stability, making it particularly suitable for the synthesis of complex coordination polymers and MOFs .

Properties

IUPAC Name

4-(3,5-dicarboxyphenoxy)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)7-3-8(14(19)20)5-10(4-7)25-9-1-2-11(15(21)22)12(6-9)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUIFUSXHAAKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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